Ras inhibitory peptide

Übersicht

Beschreibung

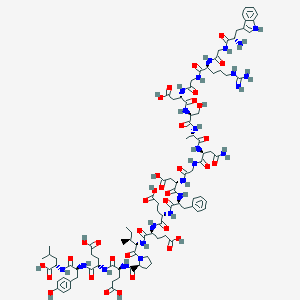

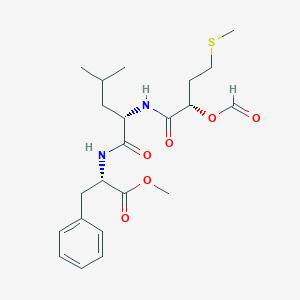

The Ras inhibitory peptide is a synthetic peptide that contains the sequence PVPPR, which corresponds to a region within human Sos1 that interacts with an SH3 domain of Grb2 . It specifically blocks the interaction of the GEF with Grb2, preventing an interaction that is essential for Ras activation by receptor tyrosine kinases .

Synthesis Analysis

Macrocyclic peptides can disrupt previously intractable protein−protein interactions (PPIs) relevant to oncology targets such as KRAS . These mixture libraries were generated by premixing various unnatural amino acids without the need for the laborious purification of individual peptides . The affinity ranking of the peptide sequences provided SAR-rich data sets that led to the selection of novel potency-enhancing substitutions in subsequent designs .

Molecular Structure Analysis

The molecular structure of the Ras inhibitory peptide is complex and involves various domains and mutations . The peptide sequences provided SAR-rich data sets that led to the selection of novel potency-enhancing substitutions in subsequent designs .

Chemical Reactions Analysis

The chemical reactions involved in the action of the Ras inhibitory peptide are complex and involve various domains and mutations .

Physical And Chemical Properties Analysis

The physical and chemical properties of the Ras inhibitory peptide are complex and involve various domains and mutations .

Wissenschaftliche Forschungsanwendungen

Oncology

- Application : Ras inhibitory peptides are being used to target RAS oncoproteins, which are common in many types of cancer . For example, RMC-7977, a reversible inhibitor of the active GTP-bound state of both mutant and wild-type variants of KRAS, NRAS, and HRAS, has shown anti-tumor activity in mouse models of pancreatic ductal adenocarcinoma (PDAC) and other types of cancer .

- Method : The inhibitor is administered orally for 4-6 weeks, resulting in tumor regression in 9 out of 15 KRAS (G12X)-mutated xenograft models including PDAC, colorectal, and non-small cell lung cancer .

- Results : The inhibitor showed broad activity against multiple RAS variants with missense mutations that are not amenable to selective covalent targeting .

Drug Development

- Application : Ras inhibitory peptides are being used in the development of therapeutics for KRAS-driven cancers .

- Method : The cell-active molecules identified validate a unique inhibitory epitope on KRAS and thus provide valuable molecular templates for the development of therapeutics .

- Results : This research could lead to the development of new treatments for some of the most treatment-resistant human malignancies .

Hypertension and Other Diseases

- Application : Components of the RAS, including Ras inhibitory peptides, have been found to increase in levels in different diseases such as hypertension, progressive nephropathic disease, diabetes, septic shock, asthma, aneurism, aging, and acute respiratory distress syndrome .

- Method : The exact methods of application or experimental procedures are not specified in the source .

- Results : The results suggest a wider effect of RAS, than merely control of blood pressure .

Targeting RAS Oncoproteins

- Application : Ras inhibitory peptides are being used to target RAS oncoproteins, which are common in many types of cancer . For example, RMC-7977, a reversible inhibitor of the active GTP-bound state of both mutant and wild-type variants of KRAS, NRAS, and HRAS, has shown anti-tumor activity in mouse models of pancreatic ductal adenocarcinoma (PDAC) and other types of cancer .

- Method : The inhibitor is administered orally for 4-6 weeks, resulting in tumor regression in 9 out of 15 KRAS (G12X)-mutated xenograft models including PDAC, colorectal, and non-small cell lung cancer .

- Results : The inhibitor showed broad activity against multiple RAS variants with missense mutations that are not amenable to selective covalent targeting .

Therapeutic Development

- Application : Ras inhibitory peptides are being used in the development of therapeutics for KRAS-driven cancers .

- Method : The cell-active molecules identified validate a unique inhibitory epitope on KRAS and thus provide valuable molecular templates for the development of therapeutics .

- Results : This research could lead to the development of new treatments for some of the most treatment-resistant human malignancies .

Treatment of Various Diseases

- Application : Components of the RAS, including Ras inhibitory peptides, have been found to increase in levels in different diseases such as hypertension, progressive nephropathic disease, diabetes, septic shock, asthma, aneurism, aging, and acute respiratory distress syndrome .

- Method : The exact methods of application or experimental procedures are not specified in the source .

- Results : The results suggest a wider effect of RAS, than merely control of blood pressure .

Zukünftige Richtungen

The consensus at present is that the most fruitful direction for anti-RAS therapeutics in the near future is indirect targeting of RAS signaling via inhibiting its downstream effectors . This includes the RAF–MEK–ERK and PI3K–AKT–MTOR kinase cascades that have been shown to be critical for RAS driver functions in specific cancers .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEHBKGSNFLJSF-QMAXXTOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H91N19O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332156 | |

| Record name | 1aze | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1170.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ras inhibitory peptide | |

CAS RN |

159088-48-9 | |

| Record name | 1aze | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)

![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)

![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)